2-hydroxy-5-methoxy-N-methylbenzamide
Description
2-Hydroxy-5-methoxy-N-methylbenzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 2-position, a methoxy (-OCH₃) group at the 5-position, and an N-methyl substituent on the amide nitrogen. Benzamides are widely studied for their biological activities, including antimicrobial, anticancer, and catalytic applications, influenced by substituent electronic and steric effects .
Properties
IUPAC Name |
2-hydroxy-5-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)7-5-6(13-2)3-4-8(7)11/h3-5,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRUQZDGHODJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired product . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent to convert carboxylic acids to the corresponding amides in solvents like methanol, isopropyl alcohol, and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-hydroxy-5-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Substituents : 3-methylbenzamide backbone with a hydroxyalkyl group.
- Key Feature : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a property critical in synthetic chemistry .
- Comparison : Unlike 2-hydroxy-5-methoxy-N-methylbenzamide, this compound lacks a methoxy group but shares the hydroxy motif, emphasizing the role of hydrogen-bonding in directing catalytic activity.
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide
- Substituents: Trimethoxy groups and a cyanobenzimidazole moiety.
- Comparison : The methoxy groups in this compound contrast with the single methoxy and hydroxy groups in this compound, illustrating how substituent number and position modulate solubility and bioactivity.
5-Chloro-N-(2,3-Dimethylphenyl)-2-Methoxybenzamide
- Substituents : Chloro and methoxy groups.
- Key Feature : The electron-withdrawing chloro group may enhance binding to hydrophobic pockets in target proteins, a trait leveraged in drug design .
- Comparison : Replacing the hydroxyl group with chloro alters electronic properties, reducing hydrogen-bonding capacity but increasing electrophilicity.
2-Bromo-5-Methoxy-N,N-Dimethylbenzamide
- Substituents : Bromo and methoxy groups; dimethylamide.
- Key Feature : Bromine’s steric bulk and electronegativity influence reactivity in cross-coupling reactions, as seen in medicinal chemistry applications .
- Comparison : The dimethylamide group here versus the N-methyl group in the target compound may affect metabolic stability and pharmacokinetics.
Physicochemical Properties
Notes:
- Hydroxy groups (-OH) enhance aqueous solubility via hydrogen bonding but reduce LogP.
- Methoxy (-OCH₃) and halogen (-Cl, -Br) groups increase lipophilicity, favoring membrane penetration .
Antibacterial Activity
- N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide : Demonstrates potent activity against biofilm-forming bacteria. Replacing the methoxy group with hydroxy enhances hydrogen-bonding interactions with bacterial targets .
- This compound (Inferred) : The hydroxy group may similarly improve target binding, while the methoxy group balances solubility and lipophilicity.
Medicinal Chemistry
- 2-Bromo-5-methoxy-N,N-dimethylbenzamide : Used in synthesizing kinase inhibitors, where bromine’s electronegativity stabilizes ligand-receptor interactions .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-hydroxy-5-methoxy-N-methylbenzamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via amidation of 2-hydroxy-5-methoxybenzoic acid with methylamine. Key steps include activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) and subsequent reaction with methylamine in anhydrous solvents like dichloromethane. Reaction optimization involves controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for acid:amine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Variables : Excess methylamine improves conversion, while prolonged reaction times may lead to hydrolysis of the amide bond.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR : -NMR (DMSO-d6) identifies phenolic -OH (~10.5 ppm), methoxy (-OCH3, ~3.8 ppm), and N-methyl protons (~2.9 ppm). -NMR confirms carbonyl resonance (~168 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., using MoKα radiation) resolves bond angles and torsion angles, critical for confirming stereoelectronic effects .
- HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H]+ at m/z 210.1) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Stability studies involve:
- pH-dependent degradation : Incubate in buffers (pH 1–13) at 37°C for 24h, followed by HPLC analysis. The compound is stable at pH 4–8 but hydrolyzes under strongly acidic/basic conditions .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, indicating suitability for room-temperature storage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in enzyme-binding studies?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for interactions with biological targets (e.g., kinases) .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like COX-2, focusing on hydrogen bonding with the phenolic -OH and methoxy groups .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Dose-Response Curves : Re-evaluate IC50 values across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific effects .
- Metabolite Profiling : LC-MS/MS detects phase I/II metabolites, ruling out off-target interactions from degradation products .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based assays) with cell viability data to distinguish direct vs. indirect mechanisms .
Q. How do substituent modifications (e.g., halogenation) alter the pharmacokinetic profile of this compound?
- Methodology :
- LogP Measurement : Shake-flask method with octanol/water partitions evaluates lipophilicity changes. Chlorination at C-3 increases logP by ~0.5 units, enhancing blood-brain barrier permeability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life. Methoxy groups reduce CYP450-mediated oxidation compared to hydroxyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
